molecular formula C9H6Br2N2 B7967369 4-Bromo-1-(3-bromophenyl)-1H-pyrazole

4-Bromo-1-(3-bromophenyl)-1H-pyrazole

Cat. No.: B7967369
M. Wt: 301.96 g/mol
InChI Key: JLYNVRAZUGWRCF-UHFFFAOYSA-N
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Description

4-Bromo-1-(3-bromophenyl)-1H-pyrazole ( 1363254-08-3) is a brominated pyrazole derivative with the molecular formula C 9 H 6 Br 2 N 2 and a molecular weight of 301.97 . It serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry. A key application for researchers is the use of such bromo-substituted pyrazoles in the synthesis of more complex, functionalized heterocycles . For instance, recent methodologies highlight the one-pot, photocatalytic synthesis of 4-bromo-substituted pyrazoles from enaminones, hydrazines, and CBr 4 , which offers high regioselectivity and operates under mild conditions . This positions the compound as a versatile precursor for further cross-coupling reactions and structural diversification. Pyrazole cores, in general, are privileged structures in drug discovery due to their wide range of pharmacological activities, which include antimicrobial, antifungal, anti-inflammatory, and anticancer effects . While specific biological data for this compound is not widely published, related pyrazole-dimedone hybrid architectures have demonstrated significant antimicrobial activity against Gram-positive bacteria like S. aureus and B. subtilis , as well as the fungus C. albicans . This suggests potential for this brominated analog in developing new antimicrobial agents. Furthermore, substituted pyrazoles are frequently incorporated into advanced molecular frameworks, such as the fluorinated pyrazole phenylacetamide derivatives described in patent literature, which are investigated for their applications as fungicides in agriculture . This compound is intended for Research Use Only and is not for diagnostic or therapeutic use. Please refer to the available safety datasheet for proper handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-(3-bromophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N2/c10-7-2-1-3-9(4-7)13-6-8(11)5-12-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYNVRAZUGWRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Design for 4 Bromo 1 3 Bromophenyl 1h Pyrazole

Key Synthetic Approaches for the Pyrazole (B372694) Ring Formation

The construction of the pyrazole nucleus is the foundational step in the synthesis of the target compound. The two most prevalent strategies are [3+2] cycloaddition reactions and condensation reactions, each offering distinct advantages and challenges, particularly concerning regioselectivity.

[3+2] Cycloaddition Reactions and Their Regioselectivity

[3+2] Cycloaddition reactions represent a powerful method for constructing five-membered heterocyclic rings like pyrazoles. beilstein-journals.orgacs.org This approach involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). For pyrazole synthesis, this typically involves reacting a diazo compound or a sydnone (B8496669) with an alkyne. acs.orgacs.org

The regioselectivity of the cycloaddition is a critical factor, determining the final substitution pattern of the pyrazole ring. acs.org In the context of synthesizing a 4-bromo pyrazole precursor, a potential route would involve the cycloaddition of a diazoalkane with a bromo-substituted alkyne. However, controlling the position of the bromo group can be challenging. A more controlled approach involves using sydnones, which are stable, mesoionic heterocyclic compounds, as 1,3-dipole synthons. A base-mediated [3+2] cycloaddition between sydnones and 2-alkynyl-1,3-dithianes has been shown to produce polysubstituted pyrazoles with excellent regioselectivity under mild conditions. acs.orgnih.gov While not a direct route to the target compound, this methodology highlights the principle of achieving high regiocontrol in pyrazole synthesis through advanced cycloaddition strategies.

The primary challenge in applying this method directly to the synthesis of 4-Bromo-1-(3-bromophenyl)-1H-pyrazole lies in the availability and handling of the appropriately substituted 1,3-dipole and dipolarophile precursors.

Condensation and Cyclo-condensation Strategies

The most traditional and widely employed method for pyrazole synthesis is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, often referred to as the Knorr pyrazole synthesis. nih.govjk-sci.comyoutube.com This method is highly effective for generating a wide array of substituted pyrazoles. nih.govnih.gov

To synthesize the target molecule, 3-bromophenylhydrazine would serve as the binucleophilic hydrazine component. This reagent directly introduces the desired 3-bromophenyl group at the N1 position of the pyrazole ring. The 1,3-dielectrophile partner would need to be a dicarbonyl compound that facilitates the introduction of a bromine atom at the C4 position. A suitable precursor is 2-bromo-1,3-propanedial or its synthetic equivalent, such as mucobromic acid (2,3-dibromo-4-oxo-2-butenoic acid), which can cyclize with hydrazines to form 4-bromopyrazole derivatives.

The reaction mechanism proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. youtube.com When an unsymmetrical 1,3-dicarbonyl compound is used, a mixture of two regioisomeric pyrazoles can be formed. nih.gov However, by using a symmetrical precursor or one where the reactivity of the two carbonyl groups is distinctly different, a single regioisomer can often be obtained. For instance, the reaction of aryl hydrazines with 2-substituted 1,3-diketones often shows high regioselectivity. nih.gov

Reactant AReactant BConditionsProductNotes
3-Bromophenylhydrazine2-Bromo-1,3-propanedialAcid or base catalysis, typically in an alcohol solventThis compoundDirect formation of the target compound.
3-BromophenylhydrazineMucobromic acidReflux in ethanol (B145695) or acetic acidThis compound-3-carboxylic acidThe carboxylic acid group can be subsequently removed.
3-Bromophenylhydrazine1,1,3,3-TetraethoxypropaneAcidic hydrolysis in situ to form malondialdehyde, followed by bromination and condensationThis compoundA multi-step, one-pot approach.

Introduction of the 3-Bromophenyl Moiety and Pyrazole N-Arylation Techniques

The 3-bromophenyl group can be introduced either at the beginning of the synthesis, by using 3-bromophenylhydrazine as a precursor (as in the Knorr synthesis), or in a later step via N-arylation of a pre-formed 4-bromopyrazole ring. nih.govsemanticscholar.org Late-stage N-arylation provides flexibility, allowing for the synthesis of a variety of N-aryl pyrazoles from a common intermediate.

The direct N-arylation of pyrazoles is typically achieved through transition-metal-catalyzed cross-coupling reactions, most notably the Ullmann condensation and the Buchwald-Hartwig amination. acs.orgorganic-chemistry.org

Ullmann Condensation: This classical method involves the coupling of a pyrazole with an aryl halide using a stoichiometric or catalytic amount of copper. mdpi.com To synthesize the target compound, 4-bromopyrazole would be coupled with an activated aryl halide such as 1-bromo-3-iodobenzene or 1,3-dibromobenzene . The reaction typically requires high temperatures and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). mdpi.comresearchgate.net The use of ligands, such as diamines or L-proline, can significantly improve the reaction efficiency and allow for milder conditions. organic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a more modern and often more efficient alternative to the Ullmann reaction. It allows for the coupling of pyrazoles with aryl bromides or chlorides under relatively mild conditions. The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., Xantphos, BINAP).

A key challenge in the N-arylation of unsymmetrical pyrazoles is regioselectivity, as arylation can occur at either of the two ring nitrogen atoms. nih.gov However, for a C4-substituted pyrazole like 4-bromopyrazole, the two nitrogens are equivalent, so this issue is avoided.

ReactionPyrazole SubstrateAryl HalideCatalyst SystemBaseTypical Conditions
Ullmann Condensation4-Bromopyrazole1-Bromo-3-iodobenzeneCuI, L-prolineK₂CO₃DMSO, 90-110 °C
Ullmann-type Coupling4-Bromopyrazole3-Bromophenylboronic acidCu(OAc)₂-Water, mild conditions
Buchwald-Hartwig4-Bromopyrazole1,3-DibromobenzenePd₂(dba)₃, XantphosCs₂CO₃Toluene (B28343) or Dioxane, 80-110 °C

Strategies for Direct and Indirect Bromination of the Pyrazole Nucleus

An alternative synthetic strategy involves forming the 1-(3-bromophenyl)-1H-pyrazole intermediate first, followed by the introduction of the bromine atom at the C4 position. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. researchgate.net The C4 position is the most electron-rich and sterically accessible site, and thus the preferred position for electrophilic attack. beilstein-archives.org

Direct Bromination: This is the most straightforward approach. The reaction of 1-(3-bromophenyl)-1H-pyrazole with an electrophilic bromine source typically yields the 4-bromo product with high regioselectivity. reddit.com Common brominating agents include:

Molecular Bromine (Br₂): Often used in a solvent like acetic acid, chloroform, or carbon tetrachloride.

N-Bromosuccinimide (NBS): A milder and safer alternative to Br₂, often used in solvents like acetonitrile (B52724) or DMF. beilstein-archives.orgorganic-chemistry.org The reaction can be initiated by light or a radical initiator, or it can proceed via an ionic mechanism.

The high selectivity for the C4 position is a well-established principle in pyrazole chemistry, as protonation or complexation of the pyridine-like nitrogen (N2) deactivates the C3 and C5 positions towards electrophilic attack, further enhancing the inherent reactivity of the C4 position. researchgate.net

Indirect Bromination: Indirect methods are less common for introducing a C4-bromo substituent due to the efficiency of direct bromination but are synthetically viable. These routes involve installing a different functional group at the C4 position which can later be converted to a bromine atom. For instance:

From a 4-amino group: Synthesis of 1-(3-bromophenyl)-1H-pyrazol-4-amine, followed by a Sandmeyer-type reaction (diazotization with NaNO₂/HBr followed by decomposition with CuBr) can yield the 4-bromo derivative.

From a 4-carboxy group: If the pyrazole is synthesized with a carboxylic acid at C4, this group can potentially be converted to bromine via a Hunsdiecker-type reaction, although this is a less common route for heterocycles.

Advanced Functionalization of Bromo(hetero)arene Precursors

The presence of two bromine atoms in This compound makes it a valuable precursor for further molecular elaboration through cross-coupling reactions or halogen-metal exchange.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful technique for converting an aryl or heteroaryl halide into a highly reactive organometallic intermediate, which can then be quenched with a wide range of electrophiles. nih.govwikipedia.org This reaction is typically performed at low temperatures using organolithium reagents (e.g., n-butyllithium, t-butyllithium) or Grignard reagents (e.g., isopropylmagnesium chloride). nih.govrsc.org

In the case of this compound, a key question is the regioselectivity of the exchange. Which bromine atom reacts preferentially?

The C4-Br on the pyrazole ring is generally more reactive towards halogen-metal exchange than the C3'-Br on the phenyl ring. This is due to the electronic nature of the pyrazole ring and the acidity of the C4-H proton, which stabilizes the resulting lithiated species. rsc.org

By carefully controlling the stoichiometry of the organolithium reagent (using one equivalent), it is possible to selectively form the 4-lithiated pyrazole intermediate.

This intermediate, 1-(3-bromophenyl)-1H-pyrazol-4-yllithium , can be trapped with various electrophiles to introduce new functional groups at the C4 position, as shown in the table below. This strategy allows for the late-stage functionalization of the pyrazole core while leaving the 3-bromophenyl moiety intact for subsequent reactions. mdpi.com

ElectrophileReagent ExampleResulting Functional Group at C4
Aldehydes/KetonesBenzaldehyde, AcetoneHydroxyalkyl
Carbon DioxideDry Ice (solid CO₂)Carboxylic Acid
Alkyl HalidesMethyl IodideAlkyl
BoratesTrimethyl borateBoronic Ester
DisulfidesDimethyl disulfideMethylthio

This selective functionalization underscores the synthetic utility of the title compound as a versatile platform for building more complex molecules. mdpi.comresearchgate.net

Transition-Metal-Catalyzed Cross-Coupling Methodologies (e.g., Sonogashira, Suzuki, Buchwald-Hartwig)

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores, including the pyrazole ring. For a precursor like a 1-(3-bromophenyl)-1H-pyrazole, the bromine at the C4 position serves as a versatile handle for introducing a wide array of functional groups. Similarly, a di-halogenated starting material such as 1,4-dibromopyrazole could be selectively functionalized. The primary methods for such transformations are the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig coupling reactions.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a powerful method for introducing alkynyl substituents at the C4 position of the pyrazole ring. The reaction is typically performed under mild conditions and tolerates a wide range of functional groups. organic-chemistry.orgnrochemistry.com Optimization studies on 4-bromo-5-(trifluoromethyl)-1H-pyrazoles have shown that the choice of palladium source and ligand, such as XPhos, is crucial for achieving high conversion rates. researchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for forming C-C bonds, pairing an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly effective for the synthesis of 4-aryl or 4-heteroaryl pyrazoles from 4-bromopyrazole precursors. rsc.orgnih.gov For example, the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids has been successfully achieved using the XPhos Pd G2 precatalyst. rsc.org Similarly, 4-phenylpyrazoles have been synthesized from 4-iodopyrazole (B32481) precursors and phenylboronic acid using Pd(PPh₃)₄ as the catalyst. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent system (e.g., dioxane/H₂O), are critical for obtaining high yields. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds by reacting an amine with an aryl halide. wikipedia.org It is a key method for synthesizing 4-aminopyrazole derivatives, which are important pharmacophores. nih.gov The development of sterically hindered phosphine ligands, such as tBuDavePhos and JosiPhos CyPF-tBu, has been critical for the successful amination of challenging substrates like 4-bromopyrazoles. nih.govresearchgate.netrsc.org Studies have shown that palladium-catalyzed amination of 4-bromo-1-tritylpyrazole works well with aryl or bulky amines that lack β-hydrogens, while copper(I)-catalyzed reactions are more suitable for alkylamines possessing β-hydrogens, demonstrating catalyst complementarity. nih.govnih.gov

Table 1: Comparison of Transition-Metal-Catalyzed Cross-Coupling Reactions for 4-Halopyrazole Functionalization
ReactionBond FormedKey ReagentsTypical Catalyst/Ligand SystemAdvantagesReference
Sonogashira CouplingC(sp²)-C(sp)Terminal AlkynePdCl₂(PPh₃)₂, CuI, Amine BaseMild conditions, functional group tolerance. wikipedia.orgorganic-chemistry.org
Suzuki-Miyaura CouplingC(sp²)-C(sp²)Aryl/Vinyl Boronic Acid or EsterPd(PPh₃)₄ or Pd(dppf)Cl₂, Base (e.g., Na₂CO₃)High yields, stable and non-toxic boron reagents. libretexts.orgrsc.org
Buchwald-Hartwig AminationC(sp²)-NPrimary/Secondary AminePd(dba)₂, Bulky Phosphine Ligand (e.g., XPhos, tBuDavePhos)Broad scope of amines, applicable to complex molecules. wikipedia.orgnih.gov

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing the synthesis of this compound involves careful selection of catalysts, reaction conditions, and advanced techniques to enhance yield, selectivity, and efficiency.

The choice of catalyst is paramount in modern synthetic organic chemistry, dictating the feasibility and outcome of many transformations.

Palladium: Palladium catalysts are the workhorses for cross-coupling reactions used in pyrazole functionalization. rsc.org Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, palladium catalysts are used for C-H functionalization, providing a direct route to modify the pyrazole core without pre-functionalization. researchgate.netresearchgate.net The development of highly active palladium precatalysts and bulky, electron-rich phosphine ligands has significantly expanded the scope and efficiency of these transformations. researchgate.netrsc.org

Nickel: Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium, particularly for coupling with less reactive electrophiles like aryl chlorides. libretexts.orgnih.gov Heterogeneous nickel-based catalysts have been employed for the one-pot, multi-component synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature, offering an environmentally friendly approach. mdpi.com Furthermore, nickel nanoparticles have been used as magnetically retrievable catalysts for the synthesis of pyrazoloquinolinone derivatives. rsc.org

Organocatalysis: Organocatalysis avoids the use of potentially toxic and expensive transition metals, aligning with green chemistry principles. chemistryviews.org For pyrazole synthesis, organocatalysts like secondary amines have been used to promote inverse-electron-demand [3+2] cycloaddition reactions between carbonyl compounds and diazoacetates, yielding substituted pyrazoles with high regioselectivity. chemistryviews.orgnih.gov Chiral organocatalysts, such as squaramides derived from cinchona alkaloids, have enabled the asymmetric synthesis of complex pyrazole-containing structures. nih.govrsc.org

Table 2: Overview of Catalytic Systems in Pyrazole Synthesis
Catalyst TypeExample Catalyst/SystemApplication in Pyrazole SynthesisKey AdvantagesReference
PalladiumPd(PPh₃)₄, XPhos Pd G2Cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), C-H functionalization.High efficiency, broad substrate scope, well-studied. rsc.orgrsc.org
NickelNi nanoparticles, Ni(II) complexesMulti-component reactions, coupling of inert electrophiles.Cost-effective, magnetically recoverable, unique reactivity. nih.govmdpi.comrsc.org
OrganocatalysisSecondary amines (e.g., Pyrrolidine), Squaramides[3+2] Cycloadditions, Asymmetric Michael additions.Metal-free, environmentally benign, enables enantioselectivity. nih.govnih.gov

Modern synthetic chemistry increasingly relies on advanced reaction technologies to accelerate reactions, improve safety, and facilitate scaling.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by efficiently heating the reaction mixture. dergipark.org.tr This technique has been widely applied to the synthesis of pyrazole derivatives, including condensations to form the pyrazole ring and subsequent functionalization via cross-coupling reactions. capes.gov.brnih.govyoutube.com For instance, microwave-assisted Suzuki-Miyaura couplings have been used to prepare pyrazole derivatives as potential kinase inhibitors. dergipark.org.tr

Continuous Flow Chemistry: Flow chemistry involves performing reactions in a continuously flowing stream within a reactor system. mdpi.com This technology offers significant advantages in safety, particularly when dealing with hazardous intermediates like diazonium salts or hydrazines, as only small quantities are present at any given time. nih.govnih.gov Multistep continuous flow systems have been developed for the synthesis of N-arylated pyrazoles from anilines, avoiding the isolation of unstable intermediates and allowing for safe scale-up. nih.govnih.gov Flow chemistry also enables precise control over reaction parameters like temperature and residence time, often leading to improved yields and selectivity. rsc.orgrsc.org

Table 3: Comparison of Advanced Reaction Techniques for Pyrazole Synthesis
TechniquePrincipleAdvantagesExample ApplicationReference
Microwave-Assisted SynthesisRapid, uniform heating via dielectric interactions.Drastically reduced reaction times, improved yields, high-pressure/temperature capabilities.One-pot synthesis of pyrazoles from chalcones and hydrazine. nih.gov
Continuous Flow ChemistryReactants are pumped through a reactor coil or microreactor.Enhanced safety, precise process control, easy scalability, integration of multiple steps.Four-step telescoped synthesis of N-arylated pyrazoles from anilines. nih.govnih.gov

Green Chemistry Principles Applied to the Synthesis of Halogenated Pyrazoles

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.orgnih.gov The synthesis of halogenated pyrazoles can be made more sustainable by incorporating these principles.

Key strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol-water mixtures. researchgate.netnih.gov

Catalyst-Free or Recyclable Catalysts: Developing reactions that proceed without a catalyst or that utilize heterogeneous or magnetically separable catalysts that can be easily recovered and reused. mdpi.comresearchgate.net

Energy Efficiency: Employing energy-efficient techniques like microwave irradiation or conducting reactions at room temperature to reduce energy consumption. nih.govresearchgate.net

Atom Economy: Designing synthetic routes, such as multi-component reactions, that maximize the incorporation of all starting materials into the final product, thus minimizing waste. nih.govacs.org

Use of Renewable Feedstocks: While less common for this specific scaffold, the principle encourages sourcing starting materials from renewable biomass where possible. jetir.org

The application of organocatalysis and one-pot multi-component reactions are prime examples of green strategies in pyrazole synthesis, as they often reduce the number of steps, minimize waste, and avoid toxic metal catalysts. researchgate.netacs.org

Table 4: Application of Green Chemistry Principles in Pyrazole Synthesis
Green Chemistry PrincipleApplication in Halogenated Pyrazole SynthesisBenefitReference
Prevent WasteOne-pot, multi-component reactions to build the pyrazole core.Reduces intermediate purification steps and solvent waste. nih.gov
Atom Economy[3+2] cycloaddition reactions.Maximizes incorporation of reactant atoms into the product. nih.gov
Less Hazardous Chemical SynthesesUse of organocatalysts instead of heavy metal catalysts.Avoids toxic and hazardous metal reagents. chemistryviews.org
Safer Solvents and AuxiliariesPerforming reactions in water or ethanol/water mixtures.Reduces reliance on volatile and toxic organic solvents. researchgate.netresearchgate.net
Design for Energy EfficiencyMicrowave-assisted synthesis; reactions at ambient temperature.Reduces reaction times and energy consumption. dergipark.org.trresearchgate.net
CatalysisUse of heterogeneous, recyclable catalysts (e.g., magnetic nanoparticles).Simplifies product purification and allows for catalyst reuse. mdpi.comrsc.org

Advanced Structural Elucidation and Solid State Analysis of 4 Bromo 1 3 Bromophenyl 1h Pyrazole and Analogues

X-ray Crystallographic Investigations

X-ray crystallography provides definitive insights into the spatial arrangement of atoms within a crystal lattice, offering a foundational understanding of the structure-property relationships in novel compounds.

Analysis of Molecular Conformation and Dihedral Angles

In a related compound, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the asymmetric unit was found to contain two independent molecules with slight conformational differences. nih.govresearchgate.net The dihedral angles between the 4-bromobenzene ring and the pyrazole (B372694) ring were measured to be 26.0(2)° and 39.9(7)° for the two molecules, respectively. nih.govresearchgate.net The phenyl ring, in turn, exhibited dihedral angles of 19.7(5)° and 7.3(0)° with the pyrazole ring. nih.govresearchgate.net Another study on a similar molecule, (E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(2,4-dichlorophenyl)acrylonitrile, revealed dihedral angles of 10.34(16)°, 50.23(16)°, and 40.95(15)° between the pyrazole ring and its N-bonded phenyl, C-bonded bromobenzene, and a benzene (B151609) ring, respectively. nih.gov

For (E)-3-(4-Bromophenyl)-3-[3-(4-bromophenyl)-1H-pyrazol-1-yl]prop-2-enal, two crystallographically independent molecules were observed in the asymmetric unit. nih.gov In these molecules, one of the bromophenyl rings is nearly coplanar with the pyrazole unit, with dihedral angles of 5.8(3)° and 5.1(3)°. nih.gov The other bromophenyl ring is oriented almost perpendicularly, with dihedral angles of 80.3(3)° and 76.5(3)°. nih.gov

The table below summarizes the dihedral angles observed in various bromophenyl-pyrazole analogues.

Compound NameRing 1Ring 2Dihedral Angle (°)
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Molecule 1)4-BromobenzenePyrazole26.0 (2)
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Molecule 2)4-BromobenzenePyrazole39.9 (7)
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Molecule 1)PhenylPyrazole19.7 (5)
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Molecule 2)PhenylPyrazole7.3 (0)
(E)-3-(4-Bromophenyl)-3-[3-(4-bromophenyl)-1H-pyrazol-1-yl]prop-2-enal (Molecule 1)BromophenylPyrazole5.8 (3)
(E)-3-(4-Bromophenyl)-3-[3-(4-bromophenyl)-1H-pyrazol-1-yl]prop-2-enal (Molecule 2)BromophenylPyrazole5.1 (3)
(E)-3-(4-Bromophenyl)-3-[3-(4-bromophenyl)-1H-pyrazol-1-yl]prop-2-enal (Molecule 1)BromophenylPyrazole80.3 (3)
(E)-3-(4-Bromophenyl)-3-[3-(4-bromophenyl)-1H-pyrazol-1-yl]prop-2-enal (Molecule 2)BromophenylPyrazole76.5 (3)

Detailed Crystal Packing Analysis

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a network of intermolecular interactions. In many pyrazole derivatives, these interactions are dominated by hydrogen bonds and other weak forces.

For instance, in the crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide, two independent molecules are linked into a dimer through N(amide)—H⋯N≡C hydrogen bonds. nih.gov These dimers are further connected by weak H(phenyl)⋯O=C and H(phenyl)⋯Br interactions, forming ribbons. nih.gov Similarly, the packing of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole is characterized by weak C–H···π interactions. nih.gov

Characterization of Racemic Twin Structures

In some instances, chiral molecules can crystallize as racemic twins, where the crystal is composed of an equal mixture of enantiomeric domains. The crystal of (E)-3-(4-Bromophenyl)-3-[3-(4-bromophenyl)-1H-pyrazol-1-yl]prop-2-enal was identified as a racemic twin. nih.gov Similarly, the crystal of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide was found to be a non-merohedral twin. nih.gov The refinement of such structures requires specialized crystallographic techniques to accurately model the twinning.

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to X-ray crystallography by probing the electronic and vibrational properties of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N, 2D NMR experiments)

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Chemical shifts in ¹H, ¹³C, and ¹⁵N NMR spectra provide detailed information about the chemical environment of each nucleus.

For 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the following ¹H NMR chemical shifts were reported (in CDCl₃): δ 4.05 (s, 3H, Me), 7.23 (m, 1H, Ph H-4), 7.42 (m, 2H, Ph H-3,5), 7.56 (m, 2H, Ph H-2,6), and 7.78 (s, 1H, H-5). researchgate.net The ¹³C NMR spectrum showed signals at δ 59.8 (OMe), 91.5 (C-4), 118.8 (Ph C-2,6), 125.8 (Ph C-4), 127.8 (C-5), 129.4 (Ph C-3,5), 139.7 (Ph C-1), and 161.2 (C-3). researchgate.net The ¹⁵N NMR spectrum exhibited signals at δ -187.8 (N-1) and -119.9 (N-2). researchgate.net

The table below presents a selection of reported NMR data for bromophenyl-pyrazole analogues.

Compound NameNucleusSolventChemical Shift (δ, ppm)
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole¹HCDCl₃4.05 (s, 3H, Me), 7.23 (m, 1H, Ph H-4), 7.42 (m, 2H, Ph H-3,5), 7.56 (m, 2H, Ph H-2,6), 7.78 (s, 1H, H-5)
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole¹³CCDCl₃59.8 (OMe), 91.5 (C-4), 118.8 (Ph C-2,6), 125.8 (Ph C-4), 127.8 (C-5), 129.4 (Ph C-3,5), 139.7 (Ph C-1), 161.2 (C-3)
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole¹⁵NCDCl₃-187.8 (N-1), -119.9 (N-2)

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR))

Vibrational spectroscopy, particularly FT-IR, probes the vibrational modes of a molecule. The frequencies of absorption are characteristic of specific functional groups and bonds within the molecule.

In the FT-IR spectrum of a pyrazole derivative, characteristic bands for C-H aromatic stretching are typically observed in the range of 3132 cm⁻¹. nih.gov The C=N stretching vibration often appears around 1612 cm⁻¹, while the C=C stretching is found near 1594 cm⁻¹. nih.gov For pyrazole itself, the NIST database shows a spectrum with various absorption bands corresponding to its fundamental vibrational modes. nist.gov The vibrational spectra of substituted pyrazoles can be complex, and theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of experimental bands. researchgate.net

The table below lists some characteristic FT-IR absorption bands for pyrazole-related compounds.

Functional Group/VibrationTypical Wavenumber Range (cm⁻¹)Reference Compound Example
C-H Aromatic Stretching~3132(E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide
C=N Stretching~1612(E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide
C=C Stretching~1594(E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS), Gas Chromatography-Mass Spectrometry (GC-MS))

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. For brominated pyrazole derivatives, various mass spectrometry methods are employed to confirm their identity and purity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. For instance, the HRMS spectrum of a related compound, 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole, would be used to confirm its calculated molecular formula by matching the experimental mass-to-charge ratio (m/z) to the theoretical value with a very low margin of error. iucr.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for polar and thermally labile molecules, which is common for functionalized pyrazoles. ESI-MS analysis of structurally related bromo-substituted heterocyclic compounds has been shown to be effective for studying their reactivity and interactions. nih.gov For example, studies on N-bromobenzyl-substituted stilbazole halides using ESI-MS allowed for the observation of intact molecular ions, which is often difficult with harder ionization techniques like electron ionization (EI). nih.gov The ESI-MS spectra of these quaternary halides provide clear molecular ion peaks, whereas EI-MS can cause preionization reactions and complex fragmentation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. While the target compound, 4-Bromo-1-(3-bromophenyl)-1H-pyrazole, may require derivatization or high temperatures, GC-MS has been used to analyze simpler analogues like 4-Bromo-3,5-dimethoxy-1-methyl-pyrazole. spectrabase.com The NIST database also contains the electron ionization mass spectrum for the basic scaffold, 4-Bromo-1H-pyrazole, providing foundational fragmentation data for this class of compounds. nist.gov

Detailed spectroscopic data, including mass spectrometry, are often presented to confirm the synthesis and structure of novel pyrazole derivatives, such as 4-bromo-3-methoxy-1-phenyl-1H-pyrazole. researchgate.net The fragmentation patterns observed in these spectra are crucial for confirming the positions of the bromo-substituents and the integrity of the pyrazole ring.

Table 1: Mass Spectrometry Data for Pyrazole Analogues
Compound NameTechniqueKey Findings/DataReference
1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazoleHRMSUsed to confirm the elemental composition and molecular formula. iucr.org
N-bromobenzyl-substituted (E)-hydroxy-4-stilbazole bromidesESI-MSObserved intact molecular ions, demonstrating the advantage of soft ionization. nih.gov
4-Bromo-1H-pyrazoleMS (Electron Ionization)Molecular Weight: 146.973 g/mol. Data available in NIST Chemistry WebBook. nist.gov
4-bromo-3-methoxy-1-phenyl-1H-pyrazoleMSSpectroscopic data used to confirm structure post-synthesis. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugation and electronic structure. For pyrazole derivatives, the absorption maxima (λ_max) are influenced by the substituents on the pyrazole and phenyl rings.

Studies on pyrazoline analogues, such as 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, reveal significant photophysical properties. nih.govresearchgate.net The UV-Vis absorption and fluorescence spectra of these compounds are often investigated in a range of solvents with varying polarities. This practice, known as a solvatochromic study, helps in understanding the differences in dipole moments between the ground and excited states of the molecule. For the aforementioned pyrazoline carbaldehyde, the emission spectrum was recorded in the polar solvent DMSO, and its quantum yield was found to vary significantly with solvent polarity, ranging from 0.01 to 0.25. nih.govresearchgate.net

Similarly, the UV-Vis absorption spectra of other bromophenyl-containing pyrazolines, like 5-(4-bromophenyl)-3-(5-chlorothiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, have been measured. researchgate.net The absorption maxima for these compounds typically fall in the range of 332 to 342 nm, depending on the specific substituents. researchgate.net The UV-Vis spectrum for 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole was recorded in methanol, contributing to its full spectroscopic characterization. iucr.org These studies show that the electronic transitions are sensitive to both the molecular structure and the surrounding solvent environment.

Table 2: Photophysical Data for Bromophenyl Pyrazole/Pyrazoline Analogues
Compound NameSolvent(s)Absorption Maxima (λ_max)Emission Maxima (λ_em)Quantum Yield (Φ_F)Reference
3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehydeVariousNot specified356 nm (in DMSO)0.01 - 0.25 nih.govresearchgate.net
1,3,5-triaryl pyrazoline derivativesCHCl3332 - 342 nmNot specifiedNot specified researchgate.net
1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazoleMeOHData availableNot specifiedNot specified iucr.org

Hirshfeld Surface Analysis for Mapping Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the molecular surface, researchers can identify the specific atoms involved in hydrogen bonds, halogen bonds, and other van der Waals contacts, and determine their relative contributions to crystal packing.

In another analogue, 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one, Hirshfeld analysis also highlighted the importance of Br···H contacts, which accounted for 11.7% of the interactions, alongside other contacts like H···H (19.5%) and N···H (17.3%). nih.gov The analysis of intermolecular contacts in various pyrazole derivatives shows that even when the core structure changes, the presence of the bromophenyl group often leads to significant Br···H interactions that help stabilize the crystal structure. nih.govmdpi.com

Table 3: Hirshfeld Surface Interaction Contributions for Bromophenyl Analogues
Compound NameInteraction TypeContribution (%)Reference
dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylateH···H37.1 nih.gov
O···H/H···O31.3 nih.gov
Br···H/H···Br13.5 nih.gov
C···H/H···C10.6 nih.gov
1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-oneH···H19.5 nih.gov
N···H17.3 nih.gov
C···H15.5 nih.gov
Br···H11.7 nih.gov

Computational Chemistry and Theoretical Characterization of 4 Bromo 1 3 Bromophenyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. The primary approaches used for molecules like 4-bromo-1-(3-bromophenyl)-1H-pyrazole are Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2).

Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) Approaches

Density Functional Theory (DFT) has become a leading method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. Common functionals, such as B3LYP, are often paired with basis sets like 6-311++G(d,p) to perform these calculations on pyrazole (B372694) systems. These methods are used to determine optimized geometries, vibrational frequencies, and electronic properties.

Møller-Plesset Perturbation Theory (MP2) is an ab initio method that improves upon the Hartree-Fock method by including electron correlation effects. It is generally more computationally intensive than DFT but can offer higher accuracy for certain systems. The MP2 method is often used for calculating interaction energies and detailed electronic properties. For pyrazole derivatives, MP2 calculations, often using basis sets like DGDZVP and 6-311G(d,p), have been employed to analyze molecular structures and electronic features.

Geometry Optimization and Validation of Structural Parameters

A crucial first step in any computational study is geometry optimization. This process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. Using methods like DFT, theoretical bond lengths, bond angles, and dihedral angles are calculated.

These theoretical parameters are then often validated by comparing them to experimental data, typically obtained from X-ray crystallography. For example, studies on related pyrazole compounds have shown that calculations at the B3LYP/6-311++G(d,p) level provide geometrical parameters that are in good agreement with experimental XRD data. While specific crystallographic data for this compound is not present in the search results, a similar compound, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, has been analyzed, showing the kind of twists and dihedral angles that can be expected between the pyrazole and phenyl rings.

ParameterTheoretical (B3LYP/6-311++G(d,p))Experimental (XRD)
Bond Lengths (Å)
N1-N21.381.37
C3-C41.401.39
C4-C51.391.38
**Bond Angles (°) **
C5-N1-N2111.5111.2
N1-N2-C3105.8106.0
Dihedral Angles (°)
Phenyl Ring-Pyrazole Ring19.720.1

This interactive table illustrates the typical comparison performed in computational studies of pyrazole derivatives.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. In studies of various pyrazole derivatives, the HOMO-LUMO analysis is used to understand the charge transfer that can occur within the molecule. For instance, in many substituted pyrazoles, the HOMO is often located over the pyrazole ring and one of the phenyl rings, while the LUMO may be distributed over the other phenyl ring, indicating the pathway for intramolecular charge transfer.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrazole Derivative (Note: This table is illustrative of the methodology and does not represent data for this compound.)

ParameterEnergy (eV)
HOMO-5.92
LUMO-2.50
Energy Gap (ΔE)3.42

This interactive table shows typical energy values obtained from HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. It is invaluable for predicting how molecules will interact and for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values.

For pyrazole derivatives, MEP maps often show negative potential localized around the nitrogen atoms of the pyrazole ring and any electronegative substituents (like the oxygen of a carbonyl group), identifying them as sites for electrophilic interaction. The regions around hydrogen atoms and the phenyl rings typically show positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound.

DFT calculations are effective at predicting infrared (IR) vibrational frequencies. The calculated frequencies correspond to specific vibrational modes, such as C-H stretching, C=C bending, and C-N stretching within the pyrazole and phenyl rings. While a direct theoretical IR spectrum for this compound is not available, studies on similar molecules show that theoretical spectra, often after applying a scaling factor, align well with experimental FT-IR data.

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. While experimental data exists for this compound, with ¹H NMR signals observed at δ 8.39, 8.12, 7.89, 7.78, 7.55, and 7.49 ppm in DMSO-d6, specific theoretical calculations for this molecule are not found in the search results. In principle, methods like the Gauge-Independent Atomic Orbital (GIAO) method, often within a DFT framework, would be used to predict these shifts. A strong correlation between the calculated and experimental spectra would serve to validate the computed molecular structure.

Table 3: Experimental ¹H NMR Data for this compound

Chemical Shift (δ, ppm)Multiplicity
8.39s
8.12t
7.89s
7.78ddd
7.55t
7.49ddd

This interactive table presents the published experimental ¹H NMR data for the title compound.

Theoretical Investigations of Reaction Mechanisms (e.g., Molecular Electron Density Theory (MEDT))

Theoretical investigations into the reaction mechanisms of this compound using frameworks like Molecular Electron Density Theory (MEDT) have not been reported. MEDT analysis provides deep insight into the electronic aspects of chemical reactions, such as cycloadditions or substitution reactions, by analyzing the changes in electron density along a reaction coordinate. Studies on other pyrazole derivatives have successfully employed MEDT to explain regioselectivity and reaction kinetics, but these findings cannot be directly extrapolated to the this compound isomer due to the unique electronic and steric effects of its specific substitution pattern.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of this compound have not been computationally predicted or experimentally measured in available research. The investigation of NLO properties involves calculating molecular polarizability (α) and hyperpolarizabilities (β, γ) using quantum chemical methods like Density Functional Theory (DFT). While many pyrazole derivatives are studied for their potential in NLO applications due to their electron-rich heterocyclic nature, specific data, including predicted hyperpolarizability values for this compound, remains absent from the literature. nih.gov Such research would be necessary to evaluate its potential for use in advanced optical materials and devices.

Intermolecular Interactions and Supramolecular Assembly of 4 Bromo 1 3 Bromophenyl 1h Pyrazole Systems

In-depth Analysis of Hydrogen Bonding Networks

Hydrogen bonds, though relatively weak, are highly directional and play a pivotal role in the formation of predictable supramolecular synthons. For 4-Bromo-1-(3-bromophenyl)-1H-pyrazole, which lacks classical hydrogen bond donors (like O-H or N-H), the focus shifts to weaker C-H hydrogen bonds.

C-H…O and C-H…π Interactions

In the absence of strong hydrogen bond acceptors within the molecule itself, C-H…O interactions would only be possible if the compound were co-crystallized with an oxygen-containing solvent or co-former. However, in a pure crystalline form, the aromatic C-H bonds of both the phenyl and pyrazole (B372694) rings can act as donors to the electron-rich π-systems of adjacent molecules.

Crystal structures of related phenyl-pyrazole derivatives reveal the prevalence of C-H…π interactions. For instance, in (E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2,4-dichlorophenyl)prop-2-en-1-one, C-H…π interactions are observed to consolidate the crystal packing, with a notable interaction between a phenyl C-H group and the centroid of an adjacent phenyl ring. mdpi.com Similarly, in derivatives of 4,5-dihydropyrazolyl-thiazole-coumarin hybrids, C-H…O and π-π interactions are evidenced as crucial for the supramolecular architecture. nih.gov

The expected C-H…π interactions for the title compound are summarized in the table below, based on typical geometries observed in related structures.

Interaction TypeDonorAcceptorTypical Distance (H…centroid)
C-H…πPhenyl C-HPyrazole ring~2.7 - 3.3 Å
C-H…πPyrazole C-HPhenyl ring~2.7 - 3.3 Å
C-H…πPhenyl C-HPhenyl ring~2.7 - 3.3 Å

N-H…N and N-H…O Hydrogen Bonds

The target compound, this compound, is an N-substituted pyrazole, meaning it lacks the N-H proton necessary for forming the classic N-H…N or N-H…O hydrogen bonds that are a hallmark of 1H-pyrazole crystal structures. bldpharm.comresearchgate.net In unsubstituted or C-substituted pyrazoles, these N-H…N bonds are a dominant feature, leading to the formation of dimers, trimers, tetramers, and catemeric (chain-like) motifs. bldpharm.comresearchgate.net The study of 4-halogenated-1H-pyrazoles, for example, shows that 4-bromo-1H-pyrazole forms trimeric H-bonding motifs. researchgate.net The absence of this N-H donor group in the title compound means that its supramolecular assembly will be guided by other, weaker interactions.

Elucidation of Halogen Bonding Interactions Involving Bromine Centers

The presence of two bromine atoms in this compound makes halogen bonding a significant potential contributor to its crystal packing. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base).

C-Br…X (X = Halogen, Oxygen, Nitrogen) Halogen Bonds

The bromine atoms in the title compound, being covalently bonded to carbon atoms, can participate in halogen bonds with various acceptors. The pyrazole ring contains a pyridinic nitrogen atom (N2) which is a potential halogen bond acceptor. In the crystal structures of related halogenated pyrazoles, C-X…N (where X is a halogen) interactions are known to influence the supramolecular structure. Theoretical and experimental studies on 4-bromopyrazole and 4-iodopyrazole (B32481) have highlighted their capacity to form halogen bonds. bldpharm.comnih.gov

Should the compound crystallize with any nucleophilic species, or if self-assembly allows, C-Br…N or C-Br…Br interactions would be anticipated. Computational studies on brominated coumarin (B35378) derivatives have shown that C-Br…O and C-Br…π interactions can be significant in stabilizing the crystal lattice. nist.gov

Br…Br Intermolecular Interactions

Interactions between bromine atoms of adjacent molecules are a well-documented phenomenon in the crystal engineering of brominated organic compounds. These can be classified based on the C-Br…Br angles. Theoretical studies on C–Br⋯Br–C interactions have shown them to be stabilizing, dominated by dispersion forces with a significant electrostatic component. The energy of these interactions can be in the range of -0.38 to -2.35 kcal/mol.

In the crystal structure of a 3-(4-bromophenyl)-1,2,4-triazole derivative, a Br…Br contact of 3.414 Å was observed, which is shorter than the sum of the van der Waals radii of two bromine atoms (approximately 3.70 Å), indicating a significant attractive interaction. This interaction was classified as a Type I halogen…halogen contact and was estimated to have an energy of 2.2–2.5 kcal/mol. It is therefore highly probable that Br…Br interactions play a role in the supramolecular assembly of this compound.

Aromatic π-π Stacking and Chelate-Chelate Stacking Interactions

The presence of two aromatic rings, the 3-bromophenyl group and the pyrazole ring, makes π-π stacking interactions a likely and important feature of the crystal packing. These interactions occur when aromatic rings are arranged in a parallel or near-parallel fashion, and they are driven by a combination of van der Waals forces and electrostatic interactions.

In related pyrazole structures, π-π stacking is a recurrent motif. For example, in the crystal structure of a pyrazole derivative with both pyrazole and tetrafluorobenzene rings, stacking interactions between the electron-rich pyrazole and the electron-poor tetrafluorobenzene were observed with centroid-centroid distances of 3.68 Å and 3.69 Å. In the case of this compound, stacking could occur between the pyrazole ring of one molecule and the bromophenyl ring of another, or between like rings. The geometry of this stacking (e.g., parallel-displaced vs. sandwich) will depend on the electronic distribution within the rings.

The term "chelate-chelate stacking" is more commonly associated with metal complexes and is not applicable to this purely organic compound. However, the concept of extended π-systems interacting is relevant. The dihedral angles between the phenyl and pyrazole rings in related structures, such as 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, are significant (e.g., 13.70° and 36.48°), indicating a non-planar molecular conformation which will influence how the molecules can stack. bldpharm.com

The anticipated π-π stacking parameters, inferred from analogous structures, are presented below.

Interacting RingsStacking TypeTypical Centroid-Centroid Distance
Phenyl - PyrazoleParallel-displaced~3.6 - 4.0 Å
Phenyl - PhenylParallel-displaced~3.6 - 4.0 Å
Pyrazole - PyrazoleParallel-displaced~3.6 - 4.0 Å

Role of Dispersion Forces in the Formation of Supramolecular Architectures

While specific experimental data for this compound is unavailable, the significant role of dispersion forces in the supramolecular assembly of similar brominated heterocyclic compounds is well-established. Energy framework analysis on related crystal structures, such as those of other complex pyrazole-based molecules, has shown that dispersion forces are often the major contributors to the total intermolecular interaction energy. nih.gov

Design and Characterization of Engineered Supramolecular Chains and Extended Molecular Networks

The design and characterization of supramolecular chains and networks for this compound have not been specifically reported. However, studies on analogous compounds provide insight into how such architectures could be engineered. For instance, in related brominated pyrazole derivatives, a variety of weak intermolecular interactions have been shown to direct the formation of well-defined supramolecular motifs.

These interactions can include:

Halogen Bonding: The bromine atoms on both the pyrazole and phenyl rings are potential halogen bond donors, capable of interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atoms of the pyrazole ring.

π-π Stacking: The aromatic phenyl and pyrazole rings can engage in π-π stacking interactions, further stabilizing the crystal structure. The relative orientation of these rings (e.g., parallel-displaced or T-shaped) would significantly influence the packing efficiency and the resulting network topology.

C-H···π Interactions: The hydrogen atoms on the aromatic rings can act as weak hydrogen bond donors, interacting with the electron-rich π-systems of neighboring molecules.

C-Br···π Interactions: In some structures of related compounds, short contacts between a bromine atom and a π-system have been observed, contributing to the formation of supramolecular chains. researchgate.net

For example, in the crystal structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, C—H···O interactions are responsible for the formation of a helical supramolecular chain. nih.gov Similarly, for 2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole, supramolecular chains are formed via C—H···S and C—Br···π interactions. researchgate.net

Below is a table summarizing key crystallographic and interaction data for a related compound, illustrating the type of information that would be relevant for this compound.

Compound Interaction Type Geometric Parameters (Å, °) Supramolecular Motif Reference
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeC—H···OD-H···A: C12—H12···O1, H···A: 2.49, D···A: 3.435(2), D-H···A: 171Helical chain nih.gov
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeC—H···OD-H···A: C16—H16···O1, H···A: 2.46, D···A: 3.288(3), D-H···A: 145Helical chain nih.gov

This table provides an example of the detailed data that would be necessary to fully understand the supramolecular chemistry of this compound.

Advanced Applications in Materials Science and Chemical Engineering

Development of 4-Bromo-1-(3-bromophenyl)-1H-pyrazole Derivatives as Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The versatility in the design of these ligands allows for the tuning of the resulting MOF's properties, such as pore size, surface area, and functionality. Pyrazole-based ligands are particularly valuable in the synthesis of MOFs due to their ability to form stable coordination complexes with a variety of metal centers.

While direct research specifically employing this compound in MOF synthesis is not extensively documented, the broader class of pyrazole (B372694) derivatives serves as a strong indicator of its potential. The synthesis of multifunctional MOFs often involves ligands with pendant functional groups that can tune the framework's properties. nih.gov For instance, a series of MOFs, SNU-170-SNU-176, were synthesized using ligands with various functional pendants attached to a phenyl ring, which influenced gas adsorption capacities and luminescence. nih.gov The bromo and phenyl groups on this compound could be similarly exploited. The bromine atoms can serve as sites for post-synthetic modification, allowing for the introduction of further functionalities into the MOF structure.

The design and synthesis of novel pyrazole-based derivatives for specific applications, such as selective COX-2 inhibitors, have been achieved through ligand-based approaches. nih.gov This highlights the adaptability of the pyrazole scaffold for creating ligands with tailored electronic and steric properties. In the context of MOFs, this compound could act as a rigid linker, contributing to the formation of robust frameworks with potential applications in gas storage and separation. The synthesis of Hofmann-based MOFs incorporating a bis-pyrazole linker has demonstrated selective gas separation capabilities, indicating the promise of pyrazole-containing ligands in this area. rsc.org

The following table summarizes the potential roles of the substituents of this compound in the context of MOF design.

Substituent GroupPotential Role in MOF Ligand
Pyrazole Core Primary coordination site with metal ions/clusters.
4-Bromo Group Site for post-synthetic modification; influences electronic properties.
1-(3-bromophenyl) Group Provides rigidity to the linker; influences pore size and framework topology.

Further research into the synthesis of MOFs using this compound as a primary or secondary ligand could lead to the development of new materials with tailored properties for specific applications.

Utilization in Polymer Chemistry (e.g., as Blocking Agents for Diisocyanates in Polyurethane Synthesis)

In polymer chemistry, particularly in the synthesis of polyurethanes, the use of blocking agents for isocyanates is a crucial technique. Blocked isocyanates are thermally reversible adducts that are stable at ambient temperatures but regenerate the highly reactive isocyanate group upon heating. This allows for one-component polyurethane systems with improved storage stability and processing safety.

Pyrazole and its derivatives have emerged as effective blocking agents for diisocyanates. Research has shown that the deblocking temperature of pyrazole-blocked isocyanates can be tuned by varying the substituents on the pyrazole ring. mdpi.com This tunability is critical for optimizing the curing process of polyurethane coatings and adhesives.

A study specifically investigated the use of 4-bromo-1H-pyrazole as a blocking agent for hexamethylene diisocyanate (HMDI). researchgate.net The resulting blocked adduct was characterized, and its thermal behavior was analyzed. The disappearance of the characteristic isocyanate peak in the FTIR spectrum confirmed the successful blocking of the diisocyanate. researchgate.net Another investigation reported the use of 3-(4-bromo-phenyl)-1H-pyrazole to block toluene (B28343) diisocyanate (TDI), further demonstrating the utility of bromo-phenyl-pyrazole derivatives in this application. researchgate.net

The research on these closely related compounds strongly suggests that This compound would also be an effective blocking agent. The electronic and steric effects of the bromo and phenyl substituents would influence the deblocking temperature. The following table summarizes the deblocking temperatures of some pyrazole-based blocking agents, providing a reference for the potential performance of this compound.

Blocking AgentDiisocyanateDeblocking Temperature (°C)Reference
3,5-DimethylpyrazoleIsophorone diisocyanate~120-130 mdpi.com
PyrazoleHexamethylene diisocyanate trimer~110-120 mdpi.com
4-bromo-1H-pyrazole Toluene diisocyanate (TDI)Not specified researchgate.net
3-(4-bromo-phenyl)-1H-pyrazole Toluene diisocyanate (TDI)Not specified researchgate.net

The use of this compound as a blocking agent could offer advantages in terms of creating polyurethane systems with specific curing profiles, potentially at lower temperatures, which is desirable for energy efficiency and for use with heat-sensitive substrates. researchgate.net

Exploration as Components in Advanced Optical Materials Based on Nonlinear Optical Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is the foundation for a wide range of photonic applications, including frequency conversion, optical switching, and data storage. rsc.org Organic molecules with extended π-conjugated systems and donor-acceptor functionalities are promising candidates for NLO materials.

While direct NLO studies on this compound are limited, research on related pyrazole derivatives and the influence of bromo substituents provides valuable insights. The pyrazole ring itself can be part of a larger conjugated system, and its electronic properties can be tuned by substituents. Studies on pyrazoline derivatives have shown that they can exhibit significant third-order NLO properties. researchgate.net For instance, a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were found to be good candidates for NLO applications. researchgate.net

Furthermore, the presence of a bromine atom can enhance the NLO properties of organic molecules. Research has shown that the bromo group can improve molecular first-order hyperpolarizabilities and favor an acentric crystal structure, which is often a prerequisite for second-harmonic generation (SHG). researchgate.net The introduction of a bromo group has also been shown to improve the transparency and thermal stability of NLO materials. researchgate.net

Considering these findings, this compound possesses key structural features that suggest potential for NLO applications:

An extended π-system involving the pyrazole and phenyl rings.

The presence of two bromine atoms, which can enhance NLO response and material properties.

Theoretical calculations, such as Density Functional Theory (DFT), could be employed to predict the hyperpolarizability of this compound and guide experimental investigations into its NLO properties. While DFT studies on some (4-bromophenyl)-pyrimidine derivatives suggested they were not strong NLO materials, the specific electronic structure of the pyrazole ring in the target compound could lead to different outcomes. mdpi.com

Investigation of Catalytic Applications of Pyrazole-Containing Systems

Pyrazole-containing compounds have been extensively used as ligands in homogeneous and heterogeneous catalysis. nih.gov The nitrogen atoms of the pyrazole ring can coordinate with a wide range of metal centers, and the electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the pyrazole ring.

Protic pyrazoles, which have an N-H group, can act as proton-responsive ligands, participating in metal-ligand cooperation to facilitate catalytic transformations. nih.gov While this compound is an N-substituted pyrazole, its derivatives could be designed to incorporate protic pyrazole units.

The catalytic applications of pyrazole-containing systems are diverse and include:

Oxidation reactions: Pyrazole-based ligands have been used in copper complexes that model the active site of the enzyme tyrosinase, which catalyzes the oxidation of phenols. rsc.org

Hydrogenation and transfer hydrogenation: Ruthenium and iridium complexes with protic pyrazole ligands have been shown to catalyze the transfer hydrogenation of ketones and nitriles. nih.gov

Cross-coupling reactions: Palladium-catalyzed direct arylation of N-protected pyrazoles bearing bromo or iodo substituents has been demonstrated, showcasing the potential for using such compounds as building blocks for more complex catalytic systems. rsc.org

The compound this compound could serve as a ligand in various catalytic systems. The bromine atoms could also be used as handles for immobilization onto solid supports, leading to the development of heterogeneous catalysts. The synthesis of pyrazole derivatives is a well-established field, allowing for the rational design of ligands with specific catalytic activities. mdpi.comnih.gov

The following table lists some of the catalytic reactions where pyrazole-containing ligands have been successfully employed, suggesting potential areas of investigation for this compound-based catalysts.

Catalytic ReactionMetal CenterRole of Pyrazole LigandReference
Aerobic OxidationRutheniumMetal-ligand cooperation nih.gov
Transfer HydrogenationIridium, RutheniumProton-responsive ligand nih.gov
Phenol OxidationCopperMimicking enzyme active site rsc.org
Suzuki Cross-CouplingPalladiumLigand for catalyst stabilization mdpi.com

Future research could focus on synthesizing metal complexes of this compound and evaluating their catalytic activity in a range of organic transformations.

Future Research Trajectories and Unexplored Frontiers

Advanced Mechanistic Elucidation of Complex Transformations Involving 4-Bromo-1-(3-bromophenyl)-1H-pyrazole

While the synthesis of pyrazole (B372694) derivatives is well-documented, the specific mechanistic pathways for complex transformations involving this compound remain a fertile ground for research. Two key areas for mechanistic exploration are palladium-catalyzed cross-coupling reactions and electrophilic substitution reactions like the Vilsmeier-Haack reaction.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atoms on both the pyrazole ring and the phenyl group serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.govnobelprize.orgwikipedia.org A deeper mechanistic understanding could lead to more efficient and selective syntheses of complex molecules. The generally accepted mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govnobelprize.orgresearchgate.net Future studies could focus on the competitive reactivity of the two C-Br bonds and the influence of ligands on regioselectivity.

Plausible Catalytic Cycle for Cross-Coupling:

Step Description
Oxidative Addition The Pd(0) catalyst inserts into the C-Br bond of the pyrazole or phenyl ring to form a Pd(II) intermediate.
Transmetalation An organometallic reagent (e.g., an organoboron compound in a Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst.

Vilsmeier-Haack Reaction: This reaction is a powerful method for the formylation of electron-rich heterocyclic rings like pyrazole. researchgate.netnih.govjocpr.comigmpublication.orgresearchgate.net The reaction typically uses a Vilsmeier reagent, an electrophilic iminium salt, generated from a substituted amide like dimethylformamide (DMF) and phosphoryl chloride (POCl₃). researchgate.netnih.gov Mechanistic studies could elucidate the regioselectivity of the formylation on the pyrazole ring, which is influenced by the electronic effects of the existing substituents. mdpi.com

Plausible Mechanism for Vilsmeier-Haack Formylation:

Step Description
Reagent Formation DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (chloroiminium ion).
Electrophilic Attack The electron-rich pyrazole ring attacks the Vilsmeier reagent.
Hydrolysis The resulting iminium salt intermediate is hydrolyzed to yield the pyrazole-4-carbaldehyde.

Rational Design and Synthesis of Novel Functionalized Derivatives for Specific Material Science Applications

The structural scaffold of this compound is highly adaptable for the creation of new functional materials with applications in optoelectronics and porous materials. mdpi.comrsc.orgresearchgate.net

Optoelectronic Materials: Pyrazole derivatives have shown promise as components in organic light-emitting diodes (OLEDs) and fluorescent sensors due to their photophysical properties. mdpi.comrsc.orgresearchgate.net By strategically modifying the phenyl rings and introducing various functional groups via cross-coupling reactions at the bromine sites, it is possible to tune the electronic properties, such as the HOMO/LUMO energy levels and the fluorescence quantum yield. researchgate.netresearchgate.netmdpi.com The rational design of these derivatives, guided by computational studies, could lead to materials with tailored emission colors and enhanced performance. mdpi.comrsc.org

Metal-Organic Frameworks (MOFs): Pyrazole-based ligands are increasingly used in the construction of MOFs, which are porous crystalline materials with applications in gas storage, separation, and catalysis. rsc.orgmdpi.comresearchgate.netresearchgate.netacs.org Carboxylic acid functionalities can be introduced onto the phenyl rings of this compound to create ligands for MOF synthesis. rsc.orgmdpi.com The resulting MOFs could exhibit unique properties stemming from the presence of the pyrazole and bromo-phenyl groups within the framework, potentially leading to new catalytic activities or selective adsorption capabilities. researchgate.netacs.org

Detailed Studies of Chirality-Dependent Halogen Bonding in Related Systems

The concept of chirality is crucial in modern chemistry, and the separation of enantiomers is of high importance. acs.orgchromatographyonline.comacs.orgnih.gov While this compound itself is not chiral, the introduction of a chiral center or the existence of stable atropisomers due to restricted rotation around the C-N or C-C bonds could induce chirality.

The presence of bromine atoms introduces the possibility of halogen bonding, a directional non-covalent interaction where the bromine acts as an electrophilic region (σ-hole) donor. In a chiral environment, halogen bonding can play a significant role in molecular recognition and the formation of ordered supramolecular structures. Future research could explore the synthesis of chiral derivatives of this compound and study how chirality influences the formation and strength of halogen bonds. nih.gov This could be investigated through techniques like X-ray crystallography and computational modeling to understand the chiral recognition mechanisms at a molecular level. nih.gov Such studies are fundamental for the development of new chiral separation techniques and for designing stereoselective catalysts. acs.orgacs.org

Exploration of Undiscovered Supramolecular Recognition Motifs

The self-assembly of molecules into well-defined supramolecular structures is governed by a variety of non-covalent interactions. While many 1H-pyrazoles form predictable hydrogen-bonded motifs like dimers, trimers, and catemers, this compound lacks the N-H donor required for these common patterns. researchgate.netresearchgate.netnih.gov This makes it an intriguing candidate for the discovery of novel supramolecular recognition motifs driven by other interactions.

The assembly of this molecule in the solid state would be directed by a combination of weaker interactions:

Halogen Bonding: The bromine atoms can interact with the nitrogen atoms of neighboring pyrazole rings (C-Br···N) or the π-systems of the phenyl rings (C-Br···π).

π-π Stacking: The aromatic phenyl and pyrazole rings can stack on top of each other.

C-H···π Interactions: The hydrogen atoms on the phenyl rings can interact with the electron clouds of adjacent aromatic rings.

The interplay of these forces could lead to complex and previously unobserved three-dimensional architectures. nih.govrsc.orgrsc.org Crystallographic studies of this compound and its derivatives would be essential to uncover these new motifs, providing deeper insights into the principles of crystal engineering and supramolecular chemistry. researchgate.netnih.gov

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-1-(3-bromophenyl)-1H-pyrazole?

The synthesis typically involves halogenation and coupling reactions. For example, bromination of pyrazole precursors using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions can introduce bromine atoms at specific positions. Cross-coupling reactions (e.g., Sonogashira or Buchwald-Hartwig) are then employed to attach aryl groups. A multi-step approach may include:

  • Nucleophilic substitution : Reacting 3-bromophenyl derivatives with pre-brominated pyrazole intermediates.
  • Protection/deprotection strategies : Using Boc (tert-butoxycarbonyl) groups to stabilize reactive sites, as seen in the synthesis of related pyrazole derivatives .
  • Purification : Column chromatography with ethyl acetate/hexane mixtures (e.g., 1:8 ratio) to isolate products, achieving yields up to 88% in optimized steps .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns and aromaticity. For example, coupling constants in aromatic regions help distinguish between para- and meta-substituted phenyl groups .
  • Mass spectrometry (LC-MS or HRMS) : To verify molecular weight and isotopic patterns from bromine atoms .
  • X-ray crystallography : Resolving crystal structures using programs like SHELXL (e.g., R factor = 0.042 for a brominated pyrazole derivative) .

Advanced Research Questions

Q. How can researchers optimize low-yield reactions in synthesizing brominated pyrazole derivatives?

Low yields (e.g., 29% in intermediate steps ) often arise from steric hindrance or competing side reactions. Optimization strategies include:

  • Catalyst selection : Palladium catalysts (e.g., Pd2_2(dba)3_3) with ligands like XPhos enhance coupling efficiency .
  • Reaction temperature control : Heating to 100–110°C improves kinetics but must avoid decomposition .
  • Additives : Using Cs2_2CO3_3 as a base or DMAP to accelerate acylation reactions .

Q. What strategies resolve contradictory spectral data in substituted pyrazole characterization?

Contradictions may arise from tautomerism or impurities. Approaches include:

  • 2D NMR (COSY, HSQC) : To assign overlapping proton signals and confirm connectivity .
  • Crystallographic validation : Single-crystal X-ray structures provide unambiguous confirmation of regiochemistry, as demonstrated for brominated pyrazoles with twinned data .
  • Computational modeling : DFT calculations to predict NMR chemical shifts and compare with experimental data .

Q. How do substituent electronic effects influence reactivity in cross-coupling reactions?

Bromine’s electron-withdrawing nature activates the pyrazole ring for electrophilic substitution. In Sonogashira couplings, the 3-bromophenyl group directs alkyne addition to the pyrazole’s 4-position due to resonance stabilization . Steric effects from bulky groups (e.g., trityl in C22_{22}H17_{17}BrN2_2 derivatives) may necessitate longer reaction times or higher catalyst loadings .

Q. What methodologies are recommended for crystal structure determination of halogenated pyrazoles?

Key steps involve:

  • Data collection : High-resolution X-ray diffraction (Cu-Kα radiation) to handle heavy atoms like bromine.
  • Refinement : Using SHELXL for anisotropic displacement parameters and twin refinement in cases of pseudosymmetry .
  • Validation : Check for disorders in bromine positions, as seen in structures with R values < 0.05 .

Methodological Considerations

  • Handling heavy atoms : Bromine’s high electron density requires careful absorption correction during crystallography .
  • Reaction scalability : Multi-gram syntheses may require flow chemistry setups to maintain yield and purity .
  • Safety protocols : Use gloveboxes for air-sensitive steps (e.g., Pd-catalyzed couplings) and proper ventilation due to bromine’s toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.